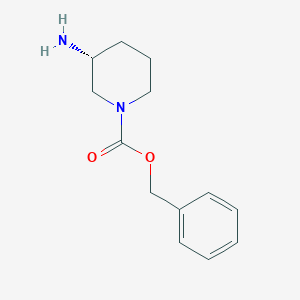

(R)-1-Cbz-3-氨基哌啶

描述

(R)-1-Cbz-3-aminopiperidine is an important organic compound used in a variety of laboratory experiments and research applications. It is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. This compound has been used in the synthesis of a variety of pharmaceuticals and other organic compounds, as well as in the development of new drug delivery systems.

科学研究应用

合成和生物活性

(R)-1-Cbz-3-氨基哌啶是合成具有显著生物活性潜力的4-取代3-氨基哌啶化合物的关键组成部分。值得注意的是,它是从简单的材料如吡啶和苄氯在可扩展的多克拉姆合成(Schramm, Pavlova, Hoenke, & Christoffers, 2009)中衍生而来。此外,从哌啶构建块合成的正交N-保护(Boc和Cbz)4-(1,2,3-三唑-4-基)-取代的3-氨基哌啶,为组合化学提供了新的支架(Schramm, Saak, Hoenke, & Christoffers, 2010)。

酶催化合成

涉及半乳糖氧化酶和亚胺还原酶变体的酶级联已被用于将N-Cbz保护的l-鸟氨酸和l-赖氨酸转化为l-3-N-Cbz-氨基哌啶和l-3-N-Cbz-氨基环庚烷,实现了高对映纯度(Ford et al., 2020)。

动力学分辨和对映选择性

保护基概念的使用,如1-N-Cbz保护,已显示出在ω-转氨酶催化的3-氨基哌啶衍生物的动力学分辨中显著增强速率和对映选择性(Höhne, Robins, & Bornscheuer, 2008)。

用光学活性试剂进行分辨

(R)-3-氨基哌啶,作为几种药物的关键中间体,已成功地从外消旋3-氨基哌啶中用(R)-CPA等对映纯分辨试剂进行分辨,实现了高产率和对映过量(Sun et al., 2021)。

蛋白酶的荧光底物

包括具有Cbz-3-氨基哌啶结构的Cbz-阻断氨基酸已被合成为丝氨酸蛋白酶的底物。这些底物表现出高特异性和用于研究丝氨酸蛋白酶的潜在用途(Leytus, Patterson, & Mangel, 1983)。

其他应用

(R)-1-Cbz-3-氨基哌啶的其他研究应用包括其在合成各种化合物中的应用,包括核苷酸和核苷酸类似物,手性α-叠氮酸,以及α-芳基酮的不对称Strecker型反应(Niederer, Kapron, & Vederas, 1993); (Jeffery, Kim, & Wiemer, 2000); (Ma, Tian, & Zou, 1999)。

属性

IUPAC Name |

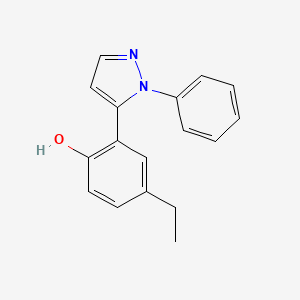

benzyl (3R)-3-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFBPDLWODIXHK-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363799 | |

| Record name | (R)-1-Cbz-3-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Cbz-3-aminopiperidine | |

CAS RN |

1044560-96-4 | |

| Record name | (R)-1-Cbz-3-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Aminophenyl)thio]acetamide](/img/structure/B1270640.png)

![3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1270643.png)

![3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B1270646.png)

![6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1270647.png)

![2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1270660.png)

![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)